REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C([O-])([O-])=O.[Na+].[Na+].[CH3:10][C:11]([O:14][C:15]([N:17]1[CH2:23][CH2:22][C:20](=O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])[CH3:12]>CO>[C:11]([O:14][C:15]([N:17]1[CH2:23][CH2:22][C:20](=[N:2][OH:3])[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:10] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(=O)CC1
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for ca. 5 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for ca 2 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo to ca. half its original volume
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Type
|
ADDITION
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Details
|
diluted with saturated NaHCO3 (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |